

CNX 774 selectivity kinase panel profiling

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Compound Focus: CNX-774

Cat. No.: S547899

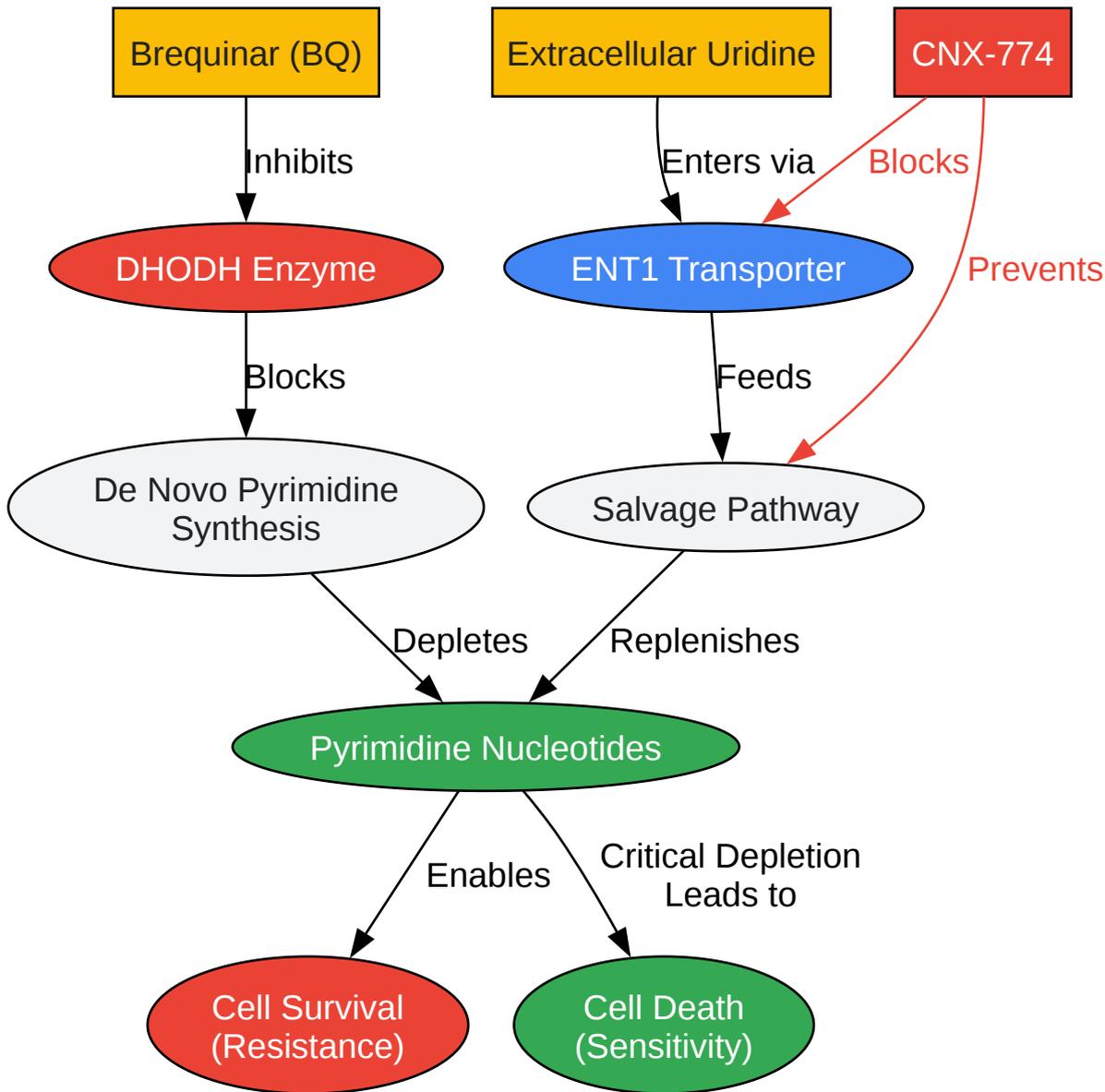
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Known Mechanisms of Action of CNX-774

The following table summarizes what the current research reveals about **CNX-774**'s activity:

Characteristic	Description
Intended Target	Bruton's Tyrosine Kinase (BTK) [1] [2]
Primary Discovered Off-Target	Equilibrative Nucleoside Transporter 1 (ENT1) [1] [3]
Key Experimental Context	Studies in pancreatic cancer cell lines to overcome resistance to a DHODH inhibitor (brequinar) [1] [3]
BTK Inhibitor Classification	Used alongside ibrutinib as a representative BTK inhibitor in a breast cancer cell study [2]

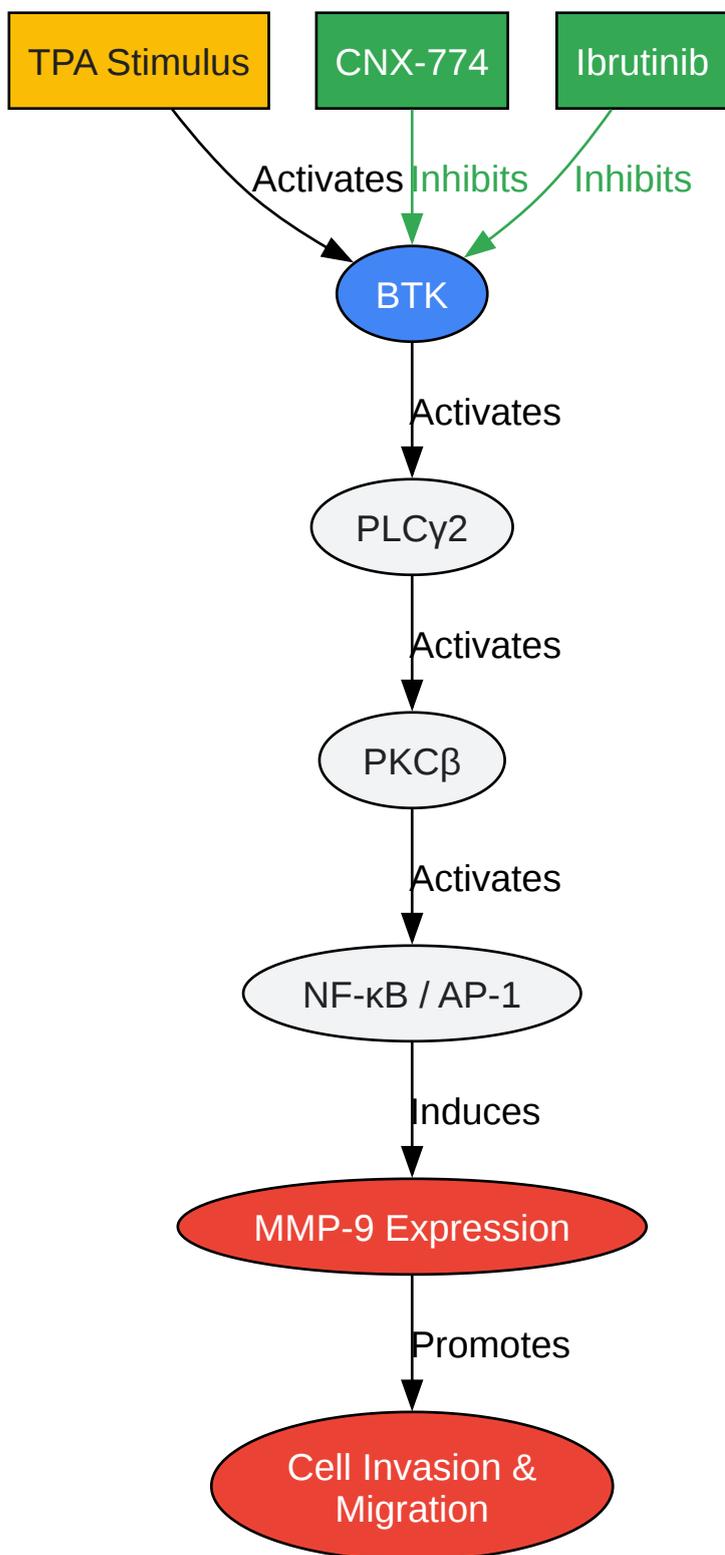
The most detailed mechanistic studies on **CNX-774** come from research on pancreatic cancer. These studies found that its ability to overcome resistance to a metabolic drug (brequinar, a DHODH inhibitor) was **independent of its intended BTK target**. Instead, the effect was traced to **CNX-774**'s potent inhibition of ENT1, a nucleoside transporter. By blocking ENT1, **CNX-774** prevents cancer cells from importing extracellular uridine, a workaround that would normally allow them to survive DHODH inhibition [1] [3]. This crucial off-target activity is illustrated below:



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Experimental Evidence in Other Contexts

Another study in breast cancer cells used **CNX-774** as a tool BTK inhibitor. The research demonstrated that both **CNX-774** and the FDA-approved BTK inhibitor ibrutinib suppressed TPA-induced cancer cell invasion and migration. The experiments suggested this effect worked through inhibition of the **PLC γ 2 / PKC β / NF- κ B signaling axis**, leading to reduced expression of MMP-9, a key enzyme in metastasis [2]. The experimental workflow from this study is outlined below:



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References

1. ENT1 blockade by CNX-774 overcomes resistance to ... [pmc.ncbi.nlm.nih.gov]
2. Oncology Reports [spandidos-publications.com]
3. ENT1 blockade by CNX-774 overcomes resistance to ... [sciencedirect.com]

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